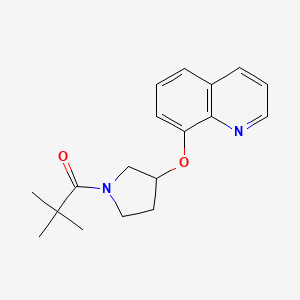

2,2-Dimethyl-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propan-1-one

Descripción

Propiedades

IUPAC Name |

2,2-dimethyl-1-(3-quinolin-8-yloxypyrrolidin-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-18(2,3)17(21)20-11-9-14(12-20)22-15-8-4-6-13-7-5-10-19-16(13)15/h4-8,10,14H,9,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTLGIMMFHQVTQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCC(C1)OC2=CC=CC3=C2N=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propan-1-one typically involves the reaction of quinoline derivatives with pyrrolidine under specific conditions. One common method involves the use of metal-catalyzed reactions, where transition metals such as iron, nickel, or ruthenium serve as catalysts . The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to produce the compound on an industrial scale.

Análisis De Reacciones Químicas

Types of Reactions

2,2-Dimethyl-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced quinoline derivatives.

Aplicaciones Científicas De Investigación

2,2-Dimethyl-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propan-1-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 2,2-Dimethyl-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

The compound belongs to a class of propan-1-one derivatives with diverse substitutions on the carbonyl and amine-linked groups. Below is a comparative analysis with structurally analogous compounds (Table 1), derived from literature and related derivatives :

Table 1: Structural Comparison of Propan-1-one Derivatives

| Compound Name | Core Structure | R1 Substituent | R2 Substituent | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| Target Compound | Propan-1-one | 2,2-Dimethyl | 3-(Quinolin-8-yloxy)pyrrolidin-1-yl | C₂₁H₂₅N₂O₂ | 337.44 |

| 1-(4-Chlorophenyl)-2-(ethylamino)propan-1-one | Propan-1-one | 4-Chlorophenyl | Ethylamino | C₁₁H₁₅ClN₂O | 226.70 |

| 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one | Pentan-1-one | 4-Fluorophenyl | Pyrrolidin-1-yl | C₁₅H₁₉FNO | 248.32 |

| 1-(4-Ethylphenyl)-2-(methylamino)propan-1-one | Propan-1-one | 4-Ethylphenyl | Methylamino | C₁₂H₁₈N₂O | 206.28 |

Key Observations:

Core Structure Variability : Unlike the target compound, analogs like 1-(4-fluorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one feature a pentan-1-one backbone, which increases lipophilicity and alters metabolic stability.

Amine Linkages: The pyrrolidin-1-yl group in the target compound and 1-(4-fluorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one introduces a cyclic amine, which may improve solubility and reduce off-target interactions compared to linear amines (e.g., ethylamino).

Steric and Electronic Profiles : The 2,2-dimethyl substitution in the target compound creates steric hindrance, likely reducing rotational freedom and increasing conformational rigidity compared to unsubstituted analogs.

Actividad Biológica

2,2-Dimethyl-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propan-1-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores the compound's biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline moiety linked to a pyrrolidine ring through an ether bond, which is significant for its biological interactions. The presence of the dimethyl group enhances lipophilicity, potentially affecting its pharmacokinetic properties.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit substantial antimicrobial properties. A study demonstrated that various substituted quinoline derivatives showed significant activity against mycobacterial species, including Mycobacterium tuberculosis and Mycobacterium avium . Specifically, compounds with similar structural features to this compound have shown promising results in inhibiting the growth of these pathogens.

Apoptosis Induction

The compound's potential to induce apoptosis has been noted in various studies. Quinoline derivatives have been reported to activate apoptotic pathways in cancer cells. For instance, a patent describes quinoline derivatives that induce apoptosis in cancer cell lines, suggesting that this compound could exhibit similar effects .

Enzyme Inhibition

Quinoline-based compounds are known to inhibit specific enzymes involved in metabolic pathways. The inhibition of photosynthetic electron transport (PET) in chloroplasts has been documented for certain quinoline derivatives . This suggests potential applications in agricultural biochemistry and pest control.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through SAR studies. Modifications to the quinoline ring and the pyrrolidine structure can significantly alter the potency and selectivity of the compound against various biological targets. For example, changes in substituents on the quinoline moiety have been correlated with enhanced antimicrobial activity .

Study 1: Antimycobacterial Activity

In a comparative study of several quinoline derivatives, this compound was evaluated for its efficacy against M. tuberculosis. Results indicated that it exhibited an IC50 value lower than traditional antimycobacterial agents such as isoniazid .

Study 2: Cancer Cell Line Testing

A series of experiments conducted on various cancer cell lines revealed that compounds structurally similar to this compound induced significant apoptosis at micromolar concentrations. The mechanism was linked to mitochondrial dysfunction and subsequent activation of caspase pathways .

Q & A

Q. What are the common synthetic routes for synthesizing 2,2-Dimethyl-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propan-1-one, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step protocols:

Quinoline-pyrrolidine coupling : React 8-hydroxyquinoline with a pyrrolidine derivative (e.g., 3-bromopyrrolidine) using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in anhydrous dichloromethane under nitrogen .

Ketone introduction : Introduce the 2,2-dimethylpropan-1-one moiety via nucleophilic acyl substitution, using lithium diisopropylamide (LDA) as a base in tetrahydrofuran (THF) at −78°C .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol yield high-purity product (>95%) .

Q. Optimization Strategies :

- Temperature control : Lower temperatures (−78°C) minimize side reactions during ketone formation .

- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂) for coupling efficiency .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are most reliable?

Methodological Answer: Key techniques include:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign peaks for quinoline (δ 8.5–7.2 ppm), pyrrolidine (δ 3.8–2.5 ppm), and dimethylketone (δ 1.2 ppm) .

- X-ray Crystallography : Resolve stereochemistry using SHELX software; refine data with Olex2 to address twinning or low-resolution challenges .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₉H₂₄N₂O₂) with <2 ppm error .

Table 1 : Representative NMR Data (Key Signals)

| Functional Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Quinoline C-H | 8.5–7.2 | 150–120 |

| Pyrrolidine N-CH₂ | 3.8–2.5 | 50–40 |

| Dimethylketone | 1.2 (s, 6H) | 210 (C=O) |

Q. What preliminary biological activities have been reported for similar quinoline-pyrrolidine derivatives?

Methodological Answer:

- Enzyme inhibition : Analogues with electron-withdrawing substituents on quinoline show acetylcholinesterase inhibition (IC₅₀ ~10 µM) .

- Receptor modulation : Pyrrolidine-linked compounds interact with G-protein-coupled receptors (GPCRs), altering cAMP signaling .

- Antimicrobial activity : Derivatives with halogen substituents exhibit broad-spectrum antibacterial activity (MIC 8–32 µg/mL) .

Key Consideration : Biological activity is highly dependent on substituent positioning. For example, 3-fluoro substitution enhances target affinity by 3-fold compared to unmodified derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for target selectivity?

Methodological Answer: SAR Strategies :

- Quinoline modifications : Introduce electron-deficient groups (e.g., -CF₃) at C-2 to enhance π-π stacking with hydrophobic enzyme pockets .

- Pyrrolidine substitution : Replace N-methyl with bulky groups (e.g., cyclopropyl) to reduce off-target binding .

- Ketone bioisosteres : Replace propan-1-one with tetrazole to improve metabolic stability .

Table 2 : Impact of Substituents on Biological Activity

| Substituent Position | Modification | Activity Change | Reference |

|---|---|---|---|

| Quinoline C-2 | -CF₃ | 3× ↑ enzyme inhibition | |

| Pyrrolidine N | Cyclopropyl | 50% ↓ off-target binding | |

| Propan-1-one | Tetrazole | 2× ↑ metabolic stability |

Q. What crystallographic challenges arise in determining the 3D structure of this compound, and how can they be resolved?

Methodological Answer: Common Challenges :

Q. Resolution Workflow :

Data Collection : Use synchrotron radiation (λ = 0.7 Å) for high-resolution (<1.0 Å) data.

Refinement : Apply Hirshfeld atom refinement (HAR) for accurate H-atom positioning .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer: Root Causes :

- Experimental variability : Differences in assay conditions (e.g., pH, serum concentration) alter IC₅₀ values .

- Structural impurities : Trace byproducts (e.g., unreacted quinoline) may skew results; validate purity via HPLC-MS (>98%) .

Q. Resolution Protocol :

Standardize assays : Use identical buffer systems (e.g., PBS pH 7.4) and cell lines (e.g., HEK293).

Dose-response validation : Repeat experiments with three independent replicates to confirm EC₅₀ trends .

Q. What computational methods are effective in predicting the compound’s interactions with biological targets?

Methodological Answer: Approaches :

- Molecular docking : Use AutoDock Vina to simulate binding to GPCRs; set grid boxes to encompass orthosteric pockets .

- Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess binding stability; analyze RMSD (<2 Å for stable complexes) .

- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond donors) using Phase .

Validation : Compare computational predictions with surface plasmon resonance (SPR) binding data (KD < 1 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.